molecular formula C13H12O3 B15365166 4-Hydroxy-7-methyl-2-naphthalenecarboxylic acid methyl ester

4-Hydroxy-7-methyl-2-naphthalenecarboxylic acid methyl ester

Cat. No.: B15365166
M. Wt: 216.23 g/mol
InChI Key: BKWRJRIYQNJIGD-UHFFFAOYSA-N
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Description

2-Naphthalenecarboxylic acid, 4-hydroxy-7-methyl-, methyl ester is a derivative of naphthalene, a polycyclic aromatic hydrocarbon This compound is characterized by the presence of a carboxylic acid group, a hydroxyl group, and a methyl ester group attached to the naphthalene ring structure

Synthetic Routes and Reaction Conditions:

  • Starting Materials: The synthesis of this compound typically begins with 2-naphthalenecarboxylic acid as the starting material.

  • Methylation: The methyl ester group is introduced by reacting the hydroxylated naphthalene with methanol in the presence of an acid catalyst, such as sulfuric acid (H₂SO₄).

  • Methyl Esterification: The final step involves esterification, where the carboxylic acid group is converted to a methyl ester using methanol and an acid catalyst.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of green chemistry principles, such as the use of environmentally benign solvents and catalysts, is also encouraged to minimize environmental impact.

Types of Reactions:

  • Oxidation: The compound can undergo oxidation reactions, where the hydroxyl group can be further oxidized to a carboxylic acid.

  • Reduction: Reduction reactions can be performed to convert the carboxylic acid group to an alcohol.

  • Substitution: Substitution reactions can occur at the methyl ester group, leading to the formation of various derivatives.

Common Reagents and Conditions:

  • Oxidation: Potassium permanganate (KMnO₄), osmium tetroxide (OsO₄)

  • Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)

  • Substitution: Various nucleophiles and electrophiles, depending on the desired substitution product

Major Products Formed:

  • Oxidation: 2-Naphthalenecarboxylic acid

  • Reduction: 2-Naphthalenemethanol

  • Substitution: Various substituted naphthalene derivatives

Scientific Research Applications

This compound has a wide range of applications in scientific research:

  • Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of complex molecules.

  • Biology: It can be used as a probe in biological studies to understand cellular processes and interactions.

  • Medicine: The compound has potential therapeutic applications, including its use as an anti-inflammatory agent or in the development of new drugs.

  • Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism by which this compound exerts its effects depends on its specific application. For example, in medicinal applications, it may interact with specific molecular targets, such as enzymes or receptors, to modulate biological processes. The exact molecular pathways involved would depend on the specific biological context and the desired therapeutic outcome.

Comparison with Similar Compounds

  • 2-Naphthalenecarboxylic acid

  • 2-Naphthalenecarboxylic acid, 3-hydroxy-, methyl ester

  • 2-Naphthalenecarboxylic acid, 4-hydroxy-7-(phenylmethoxy)-, methyl ester

Uniqueness: 2-Naphthalenecarboxylic acid, 4-hydroxy-7-methyl-, methyl ester is unique due to its specific substitution pattern on the naphthalene ring, which influences its chemical reactivity and potential applications. Its hydroxyl and methyl ester groups provide distinct chemical properties compared to other naphthalene derivatives.

Properties

IUPAC Name

methyl 4-hydroxy-7-methylnaphthalene-2-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12O3/c1-8-3-4-11-9(5-8)6-10(7-12(11)14)13(15)16-2/h3-7,14H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BKWRJRIYQNJIGD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=CC(=CC(=C2C=C1)O)C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

216.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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